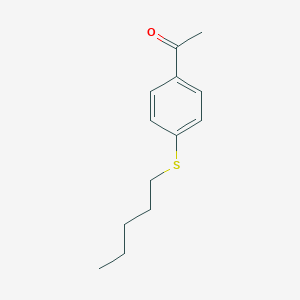

4'-(n-Pentylthio)acetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-pentylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18OS/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJYAZBDIZDEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 N Pentylthio Acetophenone and Analogous Structures

Classical and Contemporary Approaches to Acetophenone (B1666503) Core Synthesis

The formation of the acetophenone core is a fundamental transformation in organic synthesis. Several methods have been developed, ranging from traditional electrophilic aromatic substitution to modern catalytic and multi-component reactions.

Friedel-Crafts Acylation Strategies in Aryl Thioether Systems

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. pearson.comalfa-chemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. sigmaaldrich.com For the synthesis of acetophenone derivatives, acetyl chloride or acetic anhydride is commonly used as the acylating agent. iitk.ac.in

In the context of aryl thioether systems, the thioether group is an ortho-, para-directing group, making Friedel-Crafts acylation a viable method for introducing an acetyl group at the 4'-position. However, the presence of the sulfur atom can lead to challenges, as it can coordinate with the Lewis acid catalyst, potentially deactivating it or leading to undesired side reactions. Careful control of reaction conditions, such as temperature and the stoichiometry of the catalyst, is crucial to achieve high yields of the desired 4'-acylated product. iitk.ac.in

Oxidation-Based Synthetic Pathways for Aryl Ketones

An alternative approach to aryl ketones involves the oxidation of corresponding secondary alcohols. cdnsciencepub.comacs.org This method is particularly useful when the precursor alcohol is readily available. A variety of oxidizing agents can be employed, ranging from classic chromium-based reagents to milder and more selective modern oxidants.

For instance, dimethyldioxirane (B1199080) has been shown to oxidize secondary alcohols to ketones in good to excellent yields. cdnsciencepub.com Another effective system utilizes a combination of nitric acid and iron(III) chloride as catalysts for the aerobic oxidation of secondary alcohols. acs.org This method is notable for its use of molecular oxygen as the terminal oxidant and its selectivity for secondary over primary alcohols. acs.org The reaction mechanism is proposed to involve the in-situ formation of NOCl, which converts the alcohol to an alkyl nitrite (B80452) that subsequently decomposes to the ketone. acs.org

Furthermore, a novel copper-catalyzed method has been developed for the transformation of aryl alcohols into thioethers, which proceeds through an initial oxidation of the alcohol to a ketone intermediate. nih.govrsc.org This highlights the dual role of oxidation in both forming the ketone and facilitating subsequent functionalization.

Exploration of Novel One-Pot and Multi-Component Reactions for Acetophenone Derivatives

Modern synthetic chemistry increasingly favors one-pot and multi-component reactions (MCRs) due to their efficiency, atom economy, and reduced waste generation. frontiersin.orgtcichemicals.com These strategies combine multiple reaction steps into a single operation, avoiding the isolation of intermediates. frontiersin.org

Several MCRs have been developed for the synthesis of complex molecules starting from acetophenone derivatives. For example, a one-pot synthesis of benzopinacolone derivatives from acetophenones has been reported, involving a pinacol (B44631) coupling followed by a pinacol/pinacolone rearrangement. scielo.br Another example is the one-pot synthesis of 1,5-diketones through a Claisen-Schmidt condensation followed by a Michael addition of aryl methyl ketones and benzaldehyde (B42025) derivatives under basic conditions. acs.org While these examples don't directly yield 4'-(n-Pentylthio)acetophenone, they demonstrate the power of one-pot strategies starting from substituted acetophenones, which could be adapted for the target molecule.

Microwave-assisted multi-component synthesis has also emerged as a green and efficient method for preparing heterocyclic derivatives from substituted acetophenones. ijpsr.com Additionally, facile one-pot procedures for synthesizing 2-aminothiazole (B372263) derivatives from aromatic methyl ketones have been developed. clockss.org These MCRs showcase the versatility of the acetophenone scaffold in building molecular complexity in a single step. organic-chemistry.orgpreprints.org

Specific Strategies for Introducing Alkylthio Moieties at the 4'-Position

The formation of the thioether linkage is a critical step in the synthesis of this compound. Various methods have been developed to achieve this transformation selectively at the para-position of the aromatic ring.

Development of Selective Thioether Bond Formation Protocols

The most common methods for forming aryl thioethers involve the reaction of a thiol with an aryl halide or sulfonate. acsgcipr.org These reactions can be performed under SNAr conditions if the aromatic ring is sufficiently activated, or more commonly, through metal-catalyzed cross-coupling reactions. acsgcipr.org Palladium-catalyzed Buchwald-Hartwig amination conditions have been adapted for thiolation, and copper-catalyzed Ullmann-type couplings are also widely used. acsgcipr.org The choice of ligand is critical for the success of these metal-catalyzed reactions. acsgcipr.org

For the synthesis of this compound, one could envision starting with 4'-haloacetophenone and coupling it with n-pentanethiol using a suitable metal catalyst. Alternatively, base-catalyzed Claisen-Schmidt condensation between 4-thiomethyl acetophenone and various aromatic aldehydes has been used to synthesize chalcone-thioethers, demonstrating the compatibility of the thioether moiety with such reaction conditions. mdpi.com

Another approach involves the direct cross-dehydrogenative coupling of C-H and S-H bonds, which avoids the pre-functionalization of starting materials. researchgate.net Radical-based methods, such as the thiol-ene reaction, can also create stable thioether bonds. nih.gov

Mechanistic Considerations in Thioether Linkage Formation

The mechanism of thioether bond formation depends on the specific reaction conditions. In metal-catalyzed cross-coupling reactions, the general mechanism involves oxidative addition of the aryl halide to the metal center, followed by coordination of the thiol, and finally reductive elimination to form the C-S bond and regenerate the catalyst. acsgcipr.org The base plays a crucial role in deprotonating the thiol. acsgcipr.org

In the case of copper-catalyzed oxidative C(aryl)–C(OH) bond thioetherification, the proposed mechanism is more complex. It starts with the dehydrogenation of the alcohol to a ketone, followed by C-C bond cleavage and eventually a decarboxylative thioetherification. nih.govrsc.org

For radical-based thiol-ene reactions, the process is initiated by a radical initiator, which abstracts a hydrogen atom from the thiol to generate a thiyl radical. This radical then adds to an alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the chain and form the thioether product. nih.gov Understanding these mechanisms is key to optimizing reaction conditions and achieving the desired product selectivity.

Advanced Synthetic Techniques and Green Chemistry Principles in the Preparation of this compound

The synthesis of aryl thioethers, including this compound, has evolved significantly, with modern methodologies focusing on enhancing efficiency, selectivity, and sustainability. Advanced techniques often employ catalytic systems to overcome the limitations of classical methods, while green chemistry principles guide the development of more environmentally benign processes.

Catalytic Systems for Enhanced Efficiency and Selectivity

The formation of the carbon-sulfur (C–S) bond in this compound, which involves linking the n-pentylthio group to the 4-position of an acetophenone core, can be achieved with high efficiency and selectivity using various catalytic systems. Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for this transformation. rsc.org These methods offer milder reaction conditions and greater functional group tolerance compared to traditional nucleophilic aromatic substitution, which typically requires harsh conditions and is limited to electron-deficient aromatic rings. thieme-connect.com

Palladium, copper, and nickel are the most commonly used metals for catalyzing C–S bond formation. jst.go.jp These reactions typically involve the coupling of an aryl halide (such as 4'-bromo or 4'-chloroacetophenone) with a thiol (n-pentanethiol) or a thiol surrogate. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity.

Palladium-Catalyzed Thioetherification: Palladium complexes are highly effective catalysts for the synthesis of aryl thioethers. These systems often require ligands to stabilize the metal center and facilitate the catalytic cycle. While early systems had issues with catalyst poisoning by sulfur compounds, newer ligand designs have largely overcome this challenge. jst.go.jp

Copper-Catalyzed Thioetherification (Ullmann Condensation): Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent a classic and still widely used method for C–S bond formation. thieme-connect.com Modern protocols have improved upon the harsh conditions of the original reaction, now employing ligands and operating at lower temperatures. thieme-connect.com

Nickel-Catalyzed Thioetherification: Nickel catalysts have emerged as a more economical alternative to palladium for cross-coupling reactions. jst.go.jp Recent advancements include photoredox/nickel dual catalysis, which allows for the coupling of thiols with aryl halides under mild, visible-light-induced conditions. orgsyn.org In a study on the synthesis of ethyl 4-((3-ethoxy-3-oxopropyl)thio)benzoate, a nickel-catalyzed system was used, demonstrating the applicability to structurally related compounds. orgsyn.org

Metal-Free Catalytic Systems: Recent research has also focused on developing metal-free catalytic systems to avoid concerns about metal contamination in the final product. One such system uses DMSO/Iodine to catalyze the direct C(sp²)-H activation of aromatic compounds for C–S bond formation. gaylordchemical.com This approach works best with electron-rich arenes and involves an electrophilic aromatic substitution mechanism. gaylordchemical.com

Table 1: Comparison of Catalytic Systems for Aryl Thioether Synthesis Applicable to this compound

| Catalytic System | Aryl Substrate (Analog) | Sulfur Source | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| NiBr₂·glyme / 4CzIPN (photocatalyst) | Ethyl 4-bromobenzoate | Ethyl 3-mercaptopropionate | DMA, Blue LED, rt | High | orgsyn.org |

| CuI / Ligand | Aryl Halides | Thiols | Base, Solvent, ~100 °C | Good to Excellent | thieme-connect.com |

| Pd Catalyst / Ligand | Aryl Halides | Thiols | Base, Solvent | Good to Excellent | jst.go.jp |

| DMSO / I₂ | Electron-rich arenes | Thiols | 80 °C, Solvent-free | Excellent | gaylordchemical.com |

This table presents data from analogous reactions to illustrate the potential synthetic routes for this compound.

Sustainable Synthetic Routes and Reaction Conditions

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this translates to the use of less hazardous reagents, renewable solvents, energy-efficient reaction conditions, and catalyst-free systems. propulsiontechjournal.com

Visible-Light-Promoted Synthesis: A significant advancement in sustainable synthesis is the use of visible light as a renewable energy source to drive chemical reactions. wiley.com Photocatalysis can enable C–S bond formation under mild, ambient temperature conditions, often without the need for strong bases or harsh reagents. wiley.comacs.org For instance, a catalyst-free, visible-light-promoted cross-coupling between thiols and aryl halides has been developed. acs.org This method relies on the formation of an electron donor-acceptor (EDA) complex between the thiolate and the aryl halide, which upon photoexcitation, initiates the reaction. acs.org Applying this to the synthesis of this compound would involve the reaction of 4'-bromoacetophenone (B126571) with n-pentanethiol under visible light. acs.org

Use of Thiol Surrogates: Thiols, such as n-pentanethiol, are often volatile and have strong, unpleasant odors. To address this, odorless and more stable thiol surrogates like xanthates can be used. mdpi.com Xanthates can react with aryl halides under transition-metal-free and base-free conditions to form thioethers, offering a greener and more user-friendly alternative. mdpi.com

Solvent-Free and Alternative Solvent Systems: Conducting reactions without a solvent or in greener solvents like water or recyclable ionic liquids minimizes waste and environmental harm. propulsiontechjournal.commdpi.com A DMSO/Iodine catalyzed system for aryl sulfide (B99878) synthesis has been shown to work best without any solvent, representing a significant green advantage. gaylordchemical.com Another approach involves using a base like potassium phosphate (B84403) in a recyclable solvent such as polyethylene (B3416737) glycol (PEG) for the C-S cross-coupling of nitroaryl halides with thiols. researchgate.net

Enzymatic Synthesis: While not directly reported for this compound, enzymatic methods represent a pinnacle of green chemistry. For instance, the synthesis of acetophenone itself can be achieved enzymatically from methylbenzylamine using a transaminase. ucl.ac.uk The development of enzymes capable of catalyzing C-S bond formation could provide a highly selective and environmentally benign route in the future.

Table 2: Green Synthetic Approaches for Aryl Thioethers

| Method | Key Principle | Substrates (Analogs) | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Visible-Light-Promoted EDA Complex | Catalyst-free, Energy efficient | 4'-Bromoacetophenone, Thiol | Visible light, Base, rt | Metal-free, Mild conditions | acs.org |

| Xanthate Chemistry | Odorless thiol surrogate | Aryl Halide, ROCS₂K | DMF, 150 °C | Avoids foul-smelling thiols | mdpi.com |

| DMSO/I₂ Catalysis | Solvent-free | Electron-rich arene, Thiol | 80 °C | No solvent, Metal-free | gaylordchemical.com |

| Base-Mediated SNAr | Recyclable solvent | Nitroaryl Halide, Thiol | K₃PO₄, PEG | Recyclable solvent, Good yields | researchgate.net |

This table presents data from analogous reactions to illustrate potential sustainable synthetic routes for this compound.

Spectroscopic Elucidation and Advanced Structural Characterization of 4 N Pentylthio Acetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the carbon framework and the spatial relationships between atoms can be mapped out in detail.

Proton (¹H) NMR Analysis: Detailed Chemical Shift Assignments, Multiplicity Patterns, and Coupling Constant Derivations

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton, its neighboring protons, and the number of protons of a particular type. For 4'-(n-Pentylthio)acetophenone, the spectrum can be divided into three distinct regions: the aromatic region, the aliphatic n-pentyl chain region, and the acetyl methyl singlet.

The aromatic region displays a characteristic AA'BB' system typical of 1,4-disubstituted benzene (B151609) rings. The protons ortho to the electron-withdrawing acetyl group (H-3', H-5') are deshielded and appear as a doublet further downfield. Conversely, the protons ortho to the electron-donating thioether group (H-2', H-6') are more shielded and appear as a doublet at a higher field. The acetyl group protons appear as a sharp singlet, as they have no adjacent protons, a characteristic feature in acetophenone (B1666503) derivatives. rsc.orgrsc.org The n-pentyl group shows five distinct signals, with the methylene (B1212753) group adjacent to the sulfur atom being the most deshielded of the chain due to the electronegativity of the sulfur.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' | ~7.88 | Doublet (d) | ~8.5 |

| H-3', H-5' | ~7.35 | Doublet (d) | ~8.5 |

| COCH₃ | ~2.59 | Singlet (s) | N/A |

| -S-CH₂ -(CH₂)₃-CH₃ | ~3.02 | Triplet (t) | ~7.4 |

| -S-CH₂-CH₂ -(CH₂)₂-CH₃ | ~1.68 | Quintet | ~7.5 |

| -S-(CH₂)₂-CH₂ -CH₂-CH₃ | ~1.45 | Sextet | ~7.5 |

| -S-(CH₂)₃-CH₂ -CH₃ | ~1.34 | Sextet | ~7.5 |

Carbon-13 (¹³C) NMR Spectroscopy: Elucidation of Carbon Framework and Substituent Effects on Chemical Shifts

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their chemical environment. The spectrum for this compound shows a total of 11 distinct signals, corresponding to the 13 carbon atoms in the molecule (due to symmetry in the phenyl ring, C-2'/C-6' and C-3'/C-5' are chemically equivalent).

The carbonyl carbon of the acetyl group is the most deshielded, appearing at a characteristic chemical shift near 197 ppm. rsc.org The carbons of the aromatic ring show shifts influenced by both the electron-withdrawing acetyl group and the electron-donating thioether group. The ipso-carbon attached to the acetyl group (C-1') and the ipso-carbon attached to the sulfur atom (C-4') are readily identifiable. The remaining aromatic carbons and the five carbons of the pentyl chain can be assigned based on established substituent effects and comparison with similar structures. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | ~197.1 |

| C-4' | ~144.5 |

| C-1' | ~136.0 |

| C-2', C-6' | ~128.8 |

| C-3', C-5' | ~127.0 |

| COC H₃ | ~26.5 |

| -S-C H₂-(CH₂)₃-CH₃ | ~34.5 |

| -S-CH₂-C H₂-(CH₂)₂-CH₃ | ~31.0 |

| -S-(CH₂)₂-C H₂-CH₂-CH₃ | ~30.8 |

| -S-(CH₂)₃-C H₂-CH₃ | ~22.2 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Assignment

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the molecular fragments.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, it would show correlations between the adjacent aromatic protons (H-2' with H-3' and H-5' with H-6'). Crucially, it would also map the entire spin system of the n-pentyl chain, showing a correlation path from the -S-CH₂- protons all the way to the terminal -CH₃ protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlations). It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular puzzle, as it reveals long-range (2- and 3-bond) couplings between carbons and protons. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the acetyl methyl protons (-COCH₃) to the carbonyl carbon (C=O) and the C-1' aromatic carbon.

Correlations from the H-2'/H-6' protons to the C-4' carbon (confirming proximity to the thioether linkage) and the C-3'/C-5' carbons.

A crucial correlation from the methylene protons adjacent to the sulfur (-S-CH₂-) to the C-4' carbon, definitively linking the n-pentylthio substituent to the aromatic ring at the correct position.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, provide complementary information regarding the functional groups present in a molecule and can offer insights into its conformation.

Vibrational Mode Analysis for Identification of Key Functional Groups (e.g., Carbonyl, Aromatic, Thioether)

The IR spectrum is particularly useful for identifying polar functional groups. The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. masterorganicchemistry.comchegg.com Its position, slightly lower than a typical aliphatic ketone, indicates conjugation with the aromatic ring. Other key bands include those for aromatic C=C stretching, and both aromatic and aliphatic C-H stretching. The C-S thioether stretch is typically weak and appears in the fingerprint region. nih.govsapub.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1685 - 1675 | Strong |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium-Strong |

| C-S Stretch | 700 - 600 | Weak-Medium |

Conformational Analysis through Characteristic Band Frequencies

Vibrational spectroscopy, particularly Raman spectroscopy, can be a sensitive probe of molecular conformation. For this compound, rotational isomers (conformers) can arise from rotation about the C(aryl)-S and C(aryl)-C(carbonyl) single bonds. These different spatial arrangements can lead to subtle shifts in the vibrational frequencies of bonds involved in or affected by the rotation.

Low-frequency modes, such as the C-S stretching and bending vibrations and other skeletal deformations, are often sensitive to changes in dihedral angles. A detailed conformational analysis could involve variable-temperature Raman spectroscopy. The appearance of new bands or changes in the relative intensities of existing bands at different temperatures could indicate the presence of multiple conformers with different energies. While specific studies on this molecule are not prevalent, the principles of using Raman spectroscopy to study conformational equilibria are well-established.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are primarily dictated by the chromophores present in its structure: the benzene ring and the carbonyl group (C=O). The interaction between these groups gives rise to characteristic electronic transitions that are observable in the ultraviolet-visible spectrum.

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of an acetophenone derivative typically displays distinct absorption bands corresponding to π → π* and n → π* electronic transitions. studyraid.com

π → π Transitions:* These are generally high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In this compound, the aromatic ring and the carbonyl group are conjugated, which lowers the energy required for this transition compared to non-conjugated systems. hnue.edu.vn This results in a strong absorption band, often referred to as the K-band, typically observed in the region of 240-280 nm. For acetophenone itself, a strong π → π* transition is observed around 241 nm in ethanol (B145695). photochemcad.com The presence of the electron-donating thioether group at the para position is expected to cause a bathochromic (red) shift of this band to a longer wavelength due to increased conjugation.

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. uzh.ch These transitions are characteristically of lower energy and intensity compared to π → π* transitions. uzh.ch For acetophenone, this transition (R-band) appears as a weaker, longer-wavelength band. studyraid.com

The chromophoric properties are significantly influenced by the thioether linkage. The sulfur atom, with its lone pairs of electrons, can participate in the π-system of the benzene ring, enhancing the electron density and affecting the energies of the molecular orbitals involved in the electronic transitions.

Influence of Solvent Polarity on Absorption Characteristics

The polarity of the solvent can significantly impact the position (λmax) and intensity of the absorption bands of this compound, a phenomenon known as solvatochromism. ijcce.ac.irrsc.org The effects differ for π → π* and n → π* transitions.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (a shift to longer wavelengths). youtube.com This is because the π* excited state is typically more polar than the ground state. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. youtube.comlibretexts.org

n → π Transitions:* In contrast, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic shift (a shift to shorter wavelengths). youtube.com The ground state, with its non-bonding electrons, can interact with polar solvents (especially protic solvents like ethanol or water) through hydrogen bonding. libretexts.org This interaction stabilizes the ground state more significantly than the excited state, thereby increasing the energy required for the transition. youtube.comlibretexts.org For example, the n → π* transition of acetone (B3395972) shows a noticeable blue shift as the solvent polarity increases from hexane (B92381) to water. youtube.com

These solvent-induced shifts provide valuable information about the nature of the electronic transitions and the electronic structure of the molecule in different environments. biointerfaceresearch.commdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. gcms.cznih.gov

Precise Molecular Weight Determination for Formula Confirmation

Table 1: Theoretical Mass for Formula Confirmation

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Calculated using common isotopic masses: C=12.0000, H=1.0078, O=15.9949, S=31.9721

Fragmentation Pathway Analysis for Structural Validation

In addition to providing the molecular ion peak, mass spectrometry bombards the molecule with energy, causing it to break apart into characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns provides a roadmap for deducing the molecule's structure. scirp.orgnih.gov

For this compound, several key fragmentation pathways can be predicted based on the structure of acetophenone and related thioethers:

α-Cleavage (McLafferty Rearrangement is not favored): The most prominent fragmentation in acetophenones is typically the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of a stable acylium ion. msu.edu

Formation of the Benzoyl-type Cation: Loss of the methyl radical (•CH3) from the molecular ion [M]+• would result in a resonance-stabilized acylium ion at m/z 207.1.

Formation of the Acetyl Cation: Cleavage of the bond between the carbonyl carbon and the phenyl ring would lead to the formation of the acetyl cation [CH3CO]+ at m/z 43.1, with the other fragment being the [C11H15S]+• radical cation.

Cleavage within the Thioether Chain: The n-pentyl group can undergo fragmentation. Cleavage of the C-S bond can occur, leading to various fragment ions.

Loss of the pentyl radical (•C5H11) would generate an ion corresponding to [C8H7OS]+•.

Cleavage at different points along the pentyl chain can produce a series of alkyl fragments.

Fragmentation of the Aromatic Ring System: The substituted phenyl ring itself can undergo further fragmentation.

The fragmentation pattern of acetophenone itself is well-documented, with major peaks at m/z 120 (molecular ion), 105 (loss of CH3), and 77 (phenyl cation). researchgate.netresearchgate.net The presence of the pentylthio group will significantly alter this pattern, providing key structural information.

Table 2: Predicted Major Fragment Ions for this compound

| Fragment Ion Structure | Proposed Fragmentation | Theoretical m/z |

|---|---|---|

| [C12H15OS]+ | [M - CH3]+ | 207.1 |

| [C6H4SCOCH3]+• | Loss of pentyl chain | 151.0 |

| [C6H5S]+ | Cleavage and rearrangement | 109.0 |

| [C7H7]+ | Tropylium ion from rearrangement | 91.1 |

Advanced Characterization Techniques for Solid-State Architectures

While UV-Vis and Mass Spectrometry probe the molecule's electronic structure and composition, techniques like X-ray crystallography are essential for understanding the three-dimensional arrangement of molecules in the solid state.

Although a specific crystal structure for this compound was not found in the searched literature, studies on similar acetophenone derivatives and thioether-containing compounds provide insight into potential solid-state architectures. rsc.orgiucr.org X-ray diffraction studies on related compounds, such as other substituted acetophenones or molecules with thioether linkages, reveal how these molecules pack in a crystal lattice. researchgate.netiucr.orgacs.org

Key structural features that would be determined by X-ray crystallography include:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The dihedral angles describing the orientation of the acetyl group relative to the phenyl ring and the conformation of the flexible n-pentyl chain.

Intermolecular Interactions: The presence of non-covalent interactions such as C-H···O or C-H···π interactions, which govern the crystal packing. In thioether-containing structures, weak C-H···S interactions may also play a role in stabilizing the crystal lattice. benthamopenarchives.com

The investigation of the solid-state structure is crucial for understanding the material's physical properties and for designing new materials with specific functionalities. acs.orgnih.govacs.org

Computational Chemistry and Theoretical Investigations of 4 N Pentylthio Acetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular properties of chemical compounds. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT allows for the accurate prediction of various molecular attributes. In the context of 4'-(n-Pentylthio)acetophenone, DFT calculations provide valuable insights into its geometry, reactivity, and spectroscopic behavior. These theoretical investigations complement experimental findings and offer a deeper understanding of the molecule's characteristics at an atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.com For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. This optimized geometry represents the most probable structure of the molecule in its ground state.

Conformational analysis, often performed in conjunction with geometry optimization, explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. conflex.netchemrxiv.org The flexible n-pentylthio chain in this compound can adopt various conformations, each with a distinct energy. By identifying the low-energy conformers, researchers can understand the molecule's preferred shapes and how these might influence its interactions and properties. Computational methods can systematically search the conformational space to locate these stable structures. conflex.netchemrxiv.org Advanced algorithms, such as quasi-Newton and conjugate gradient methods, are employed to efficiently locate these energy minima. qcware.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the orbital from which an electron is most easily donated, indicating nucleophilic character, while the LUMO is the orbital that most readily accepts an electron, signifying electrophilic character. libretexts.orgajchem-a.com

The energies of the HOMO and LUMO, and the energy difference between them (the HOMO-LUMO gap), are crucial parameters derived from DFT calculations. ajchem-a.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, providing insights into its reaction mechanisms. The distribution of electron density in these frontier orbitals reveals which parts of the molecule are most involved in chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value |

|---|---|

| HOMO Energy | (Value not publicly available) |

| LUMO Energy | (Value not publicly available) |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. numberanalytics.comchemrxiv.org The MEP map is plotted on the molecular surface, typically an electron density isosurface, and uses a color scale to represent the electrostatic potential. numberanalytics.comresearchgate.net

Regions of negative electrostatic potential, usually colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, colored blue, are electron-deficient and are likely sites for nucleophilic attack. numberanalytics.comresearchgate.net Green regions represent neutral electrostatic potential. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the sulfur atom, highlighting these as potential sites for interaction with electrophiles. The aromatic ring and the n-pentyl chain would exhibit different potential distributions influencing their reactivity. researchgate.netrsc.org

In Silico Spectroscopic Property Simulation and Validation

Computational chemistry offers powerful methods for simulating various spectroscopic properties of molecules, providing a means to predict and validate experimental data. These in silico techniques are instrumental in assigning spectral features and understanding the underlying molecular vibrations and electronic transitions.

Computational Prediction of NMR Chemical Shifts (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. scielo.org.boescholarship.org The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). sigmaaldrich.com

The accuracy of predicted NMR shifts can be high, often aiding in the assignment of complex spectra where experimental data alone may be ambiguous. scielo.org.bo Comparing the computed shifts with experimental values serves as a stringent test of the accuracy of the calculated molecular structure. escholarship.org

Table 2: Predicted vs. Experimental NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|

Note: This table is a template. Specific predicted and experimental values for this compound would require dedicated computational and experimental studies.

Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra

Computational methods can also simulate vibrational and electronic spectra, providing valuable information for interpreting experimental results. nih.gov

Vibrational (IR/Raman) Spectra: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. nih.govmdpi.com By analyzing the computed vibrational modes, each peak in the experimental IR and Raman spectra can be assigned to a specific molecular motion, such as stretching, bending, or wagging of bonds. This detailed assignment provides a deeper understanding of the molecule's structural dynamics. mdpi.com

Electronic (UV-Vis) Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. science-softcon.de Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths of these transitions, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. researchgate.net For this compound, simulating the UV-Vis spectrum can help identify the electronic transitions responsible for its absorption of light, such as π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. science-softcon.deresearchgate.net

Table 3: Simulated Spectroscopic Data

| Spectroscopic Technique | Predicted λ_max / Wavenumber |

|---|---|

| IR | (Values not publicly available) |

| Raman | (Values not publicly available) |

Theoretical Analysis of Molecular Reactivity and Stability

The reactivity and stability of a chemical compound are fundamentally linked to its electronic structure. Computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of properties that dictate how a molecule will behave in a chemical reaction.

A key concept in conceptual DFT is the Fukui function, which describes the change in electron density at a given point in a molecule when an electron is added or removed. It is a powerful local reactivity descriptor used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

The Fukui function comes in three main forms:

f+(r) for nucleophilic attack (electron acceptance).

f-(r) for electrophilic attack (electron donation).

f0(r) for radical attack.

These functions are often condensed into atomic values by integrating the electron density over the space of a specific atom, a process that can be achieved through various population analysis schemes like Hirshfeld or Mulliken. Current time information in JP.chemrevlett.com An atom with the highest value of f+ is the most likely site for a nucleophilic attack, while the highest value of f- indicates the most probable site for an electrophilic attack. tandfonline.com

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| Carbonyl Carbon (C=O) | 0.185 | 0.045 | 0.115 |

| Carbonyl Oxygen (C=O) | 0.090 | 0.210 | 0.150 |

| Sulfur (S) | 0.065 | 0.150 | 0.108 |

| Aromatic Carbon (C1', ipso to S) | 0.050 | 0.095 | 0.073 |

| Aromatic Carbon (C4', para to S) | 0.110 | 0.030 | 0.070 |

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. unipi.it By calculating the energies of these stationary points, researchers can determine crucial thermodynamic and kinetic parameters that govern a reaction's feasibility and rate. samipubco.comwiley.com

Key parameters include:

Activation Energy (Ea or ΔG‡): The energy barrier that must be overcome for a reaction to proceed, calculated as the energy difference between the transition state and the reactants.

Reaction Enthalpy (ΔH): The net change in heat content during a reaction.

Gibbs Free Energy of Reaction (ΔG): The ultimate determinant of a reaction's spontaneity, combining enthalpy and entropy changes.

For this compound, a plausible reaction pathway to investigate would be the nucleophilic addition to the carbonyl group, a fundamental reaction of ketones. For example, the reduction of the ketone to a secondary alcohol using a hydride source. Computational modeling could predict the detailed geometry of the transition state and calculate the energy barrier for this transformation. unipi.itresearchgate.net Such calculations are vital for optimizing reaction conditions and understanding mechanistic details. rsc.org

The following table illustrates the type of energetic data that would be generated from a computational study of the hydride reduction of this compound.

| Parameter | Value (kcal/mol) |

|---|---|

| Relative Energy of Reactants (R) | 0.0 |

| Relative Energy of Transition State (TS) | +15.5 |

| Relative Energy of Products (P) | -12.0 |

| Activation Energy (Ea = E_TS - E_R) | +15.5 |

| Reaction Enthalpy (ΔH) | -11.5 |

| Gibbs Free Energy of Reaction (ΔG) | -10.8 |

Quantum Chemical Characterization of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the physical properties, crystal packing, and biological interactions of molecules. acs.orgresearchgate.net Though weaker than covalent bonds, the cumulative effect of NCIs like hydrogen bonds, π-π stacking, and van der Waals forces dictates the supramolecular architecture.

For this compound, several types of NCIs are possible:

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor (e.g., C-H···O).

π-π Stacking: Interactions between the aromatic rings of two adjacent molecules.

S–H/π and S···π Interactions: The sulfur atom's lone pairs or an S-H bond (in a related thiol) can interact favorably with the electron cloud of an aromatic ring. nih.govresearchgate.net

Dispersion Forces: These ubiquitous attractive forces arise from temporary fluctuations in electron density and are significant, especially for the nonpolar n-pentyl chain.

Advanced computational methods are used to characterize and quantify these interactions. Symmetry-Adapted Perturbation Theory (SAPT) is a particularly powerful method that decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion. researchgate.netqcware.comnumberanalytics.com This decomposition provides deep insight into the fundamental nature of the forces holding molecules together. nih.gov

The table below summarizes the typical contributions of these components for different types of non-covalent interactions relevant to this compound.

| Interaction Type | Electrostatics | Exchange | Induction | Dispersion | Typical Total Energy (kcal/mol) |

|---|---|---|---|---|---|

| C-H···O Hydrogen Bond | Strongly Attractive | Repulsive | Attractive | Attractive | -1 to -4 |

| π-π Stacking (Parallel) | Variable | Strongly Repulsive | Weakly Attractive | Strongly Attractive | -1 to -5 |

| S···π Interaction | Attractive | Repulsive | Attractive | Strongly Attractive | -1 to -3 |

| Alkyl Chain Dispersion | Weak | Repulsive | Weak | Strongly Attractive | Variable (depends on length) |

Reaction Chemistry and Mechanistic Insights for 4 N Pentylthio Acetophenone

Reactivity at the Acetophenone (B1666503) Carbonyl Center

The carbonyl group of the acetophenone core is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, and reductions. These transformations are fundamental to modifying the structure and properties of the parent molecule.

Nucleophilic Addition Reactions

The carbonyl carbon of 4'-(n-Pentylthio)acetophenone is electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.org This reactivity is a cornerstone of its chemical behavior, leading to the formation of a tetrahedral alkoxide intermediate that can be subsequently protonated to yield an alcohol. pressbooks.pub The general mechanism involves the nucleophile approaching the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. libretexts.orgkhanacademy.org

Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. pressbooks.pub However, the acetophenone moiety in this compound still readily undergoes these reactions. The nature of the nucleophile dictates the final product. For instance, reaction with cyanide ion followed by protonation would yield a cyanohydrin. pressbooks.pub The stereochemical outcome of these additions can be significant; if the two groups attached to the carbonyl carbon are different, a new chiral center is formed, potentially leading to a racemic mixture of enantiomers. libretexts.org

Under basic conditions, a strong nucleophile will attack the carbonyl carbon directly. libretexts.org In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

Condensation Reactions Leading to Extended Conjugated Systems

A significant class of reactions involving the carbonyl group of this compound are condensation reactions, particularly those leading to the formation of chalcones and other extended conjugated systems. saudijournals.comnih.gov These reactions are of considerable interest due to the wide range of biological activities exhibited by chalcone (B49325) derivatives. nih.govchemrevlett.com

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone with an aromatic aldehyde in the presence of a base or acid catalyst. saudijournals.comnih.govresearchgate.net In the context of this compound, this would involve its reaction with a suitable benzaldehyde (B42025) derivative. The reaction proceeds via an aldol (B89426) condensation mechanism, where the acetophenone forms an enolate in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. sigmaaldrich.com Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone characteristic of the chalcone framework. sigmaaldrich.com

Various catalytic systems can be employed for these condensations, including strong bases like sodium hydroxide (B78521) or potassium hydroxide in alcoholic solutions, as well as acid catalysts. nih.govjetir.org The choice of catalyst can be crucial, especially when dealing with substrates that have base-sensitive functional groups. saudijournals.com For instance, microwave-assisted condensation reactions catalyzed by boric acid under solvent-free conditions have been reported as an environmentally friendly alternative. nih.gov

The general scheme for the Claisen-Schmidt condensation is as follows:

This compound + Substituted Benzaldehyde → (E)-1-(4-(n-Pentylthio)phenyl)-3-(substituted phenyl)prop-2-en-1-one

These condensation reactions are valuable for creating molecules with extended π-systems, which are often chromophoric and can have interesting photophysical properties.

Reductions and Derivatizations of the Ketone Functionality

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(4-(n-pentylthio)phenyl)ethanol. This transformation can be achieved using a variety of reducing agents. A common laboratory method for the reduction of acetophenones involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. wikipedia.org This reaction is typically highly efficient and proceeds under mild conditions.

Industrially, similar reductions can be performed via catalytic hydrogenation, often using catalysts like copper chromite. wikipedia.org The resulting 1-phenylethanol (B42297) derivatives are valuable intermediates. For example, they can be dehydrated to form styrenes. wikipedia.org

Furthermore, the ketone group is a versatile handle for various derivatization reactions. A widely used derivatization technique for ketones is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govyorku.ca This reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which is often a crystalline solid with a sharp melting point, facilitating its identification and characterization. This method is extensively used for the detection and quantification of aldehydes and ketones in various samples. nih.govyorku.caepa.govresearchgate.net

Transformations Involving the Alkylthio Moiety

The n-pentylthio group in this compound offers another site for chemical modification, primarily through oxidation of the sulfur atom or alterations to the pentyl chain.

Oxidation Reactions of the Thioether Group (Sulfoxides, Sulfones)

The thioether linkage in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. masterorganicchemistry.com These oxidations are significant as they can modulate the electronic properties and biological activity of the molecule. The oxidation of thioethers to sulfoxides is typically achieved using mild oxidizing agents. masterorganicchemistry.com Common reagents for this transformation include hydrogen peroxide, peroxyacids like m-chloroperoxybenzoic acid (m-CPBA), and ozone. masterorganicchemistry.com The reaction conditions can often be controlled to favor the formation of the sulfoxide over the sulfone.

Further oxidation of the sulfoxide yields the corresponding sulfone. This step generally requires stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent. masterorganicchemistry.com The oxidation of thioethers is a well-established transformation in organic synthesis. rsc.orgnih.gov For instance, the electrochemical oxidation of thioethers has been explored as a method to form sulfones. rsc.org The synthesis of 1-phenyl-2-benzenesulfonyl ethyl ketone, a β-ketosulfone, has been reported from 2-bromoacetophenone (B140003) and sodium benzenesulfinate, highlighting the synthesis of related sulfone structures. google.com

The general reaction scheme is as follows:

This compound → 4'-(n-Pentylsulfinyl)acetophenone → 4'-(n-Pentylsulfonyl)acetophenone

These oxidized derivatives, the sulfoxide and sulfone, can serve as valuable intermediates for further synthetic elaborations or as target molecules in their own right. For example, bicyclic sulfoxides have been evaluated as chiral ligands in transfer hydrogenation reactions. rsc.org

Cleavage or Modification of the Pentyl Chain

While less commonly explored in the context of this specific molecule, the n-pentyl chain can also be a site for chemical modification. Standard free-radical halogenation could potentially introduce functionality along the alkyl chain, although selectivity might be an issue. More specific transformations would likely require prior functionalization.

Cleavage of the thioether bond is also a possibility under certain reductive or oxidative conditions, though this would lead to the loss of the pentylthio moiety. The specific conditions required for such a cleavage would depend on the desired outcome and the other functional groups present in the molecule.

Interactive Data Table: Reactions of this compound

| Reaction Type | Reagents and Conditions | Product(s) |

| Nucleophilic Addition | 1. HCN, 2. H⁺ | 2-(4-(n-Pentylthio)phenyl)-2-hydroxypropanenitrile |

| Claisen-Schmidt Condensation | ArCHO, NaOH/EtOH | (E)-1-(4-(n-Pentylthio)phenyl)-3-(aryl)prop-2-en-1-one |

| Ketone Reduction | NaBH₄, MeOH | 1-(4-(n-Pentylthio)phenyl)ethanol |

| Ketone Derivatization | 2,4-DNPH, H⁺ | 1-(4-(n-Pentylthio)phenyl)ethan-1-one 2,4-dinitrophenylhydrazone |

| Thioether Oxidation | m-CPBA (1 equiv.) | 4'-(n-Pentylsulfinyl)acetophenone |

| Thioether Oxidation | m-CPBA (2 equiv.) or other strong oxidant | 4'-(n-Pentylsulfonyl)acetophenone |

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. rsc.org The site of substitution on the aromatic ring of this compound is determined by the directing effects of the two existing substituents: the n-pentylthio (-S(CH₂)₄CH₃) group and the acetyl (-COCH₃) group. wikipedia.org

The n-pentylthio group, like other alkylthio (-SR) groups, is an activating group and an ortho, para-director. masterorganicchemistry.com This is because the sulfur atom can donate a lone pair of electrons into the benzene ring through resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. pressbooks.pub This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. masterorganicchemistry.com The resonance stabilization is most effective when the electrophile attacks the positions ortho or para to the thioether group. pressbooks.pub Since the para position is already occupied by the acetyl group, the n-pentylthio group directs incoming electrophiles to the ortho positions (C-3' and C-5').

Conversely, the acetyl group is a deactivating group and a meta-director. masterorganicchemistry.com Its carbonyl group is strongly electron-withdrawing, both by induction and resonance, which reduces the electron density of the aromatic ring and makes it less reactive towards electrophiles. masterorganicchemistry.com This deactivating effect is most pronounced at the ortho and para positions, making the meta positions (C-3' and C-5') the least deactivated and therefore the preferred sites of attack for an incoming electrophile.

In this compound, both substituents direct the incoming electrophile to the same positions: C-3' and C-5'. The activating, ortho, para-directing n-pentylthio group and the deactivating, meta-directing acetyl group work in concert, strongly favoring substitution at the positions ortho to the thioether. This leads to a high degree of regioselectivity in EAS reactions.

| Substituent Group | Type | Directing Effect | Influence on Reactivity |

| -S(CH₂)₄CH₃ (n-Pentylthio) | Electron-Donating (by resonance) | ortho, para | Activating |

| -COCH₃ (Acetyl) | Electron-Withdrawing | meta | Deactivating |

This table summarizes the directing effects of the substituents on the phenyl ring of this compound in electrophilic aromatic substitution reactions.

Examples of electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For this compound, these reactions are expected to yield 3'-substituted products. For instance, bromination using N-Bromosuccinimide, potentially catalyzed by acidic alumina, would be expected to yield 4'-(n-Pentylthio)-3'-bromoacetophenone exclusively, avoiding nuclear bromination at other positions due to the powerful directing effects. nih.gov

Regioselectivity and Stereoselectivity in Synthetically Relevant Transformations

Regioselectivity, the preference for reaction at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, are critical considerations in the synthesis of complex molecules. wikipedia.orgrsc.org

Regioselectivity

As established in the previous section, electrophilic aromatic substitution on this compound is highly regioselective, with substitution occurring at the C-3' and C-5' positions. masterorganicchemistry.com

Other reactions also exhibit high regioselectivity. The Baeyer-Villiger oxidation, which converts ketones to esters using a peroxy acid, is a notable example. wikipedia.orgbeilstein-journals.org In the case of acetophenones, the reaction regioselectively involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring carbon. wikipedia.org This is because the phenyl group has a higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation of this compound would be expected to yield 4-(n-pentylthio)phenyl acetate. Theoretical studies on substituted acetophenones have confirmed that the transition state for aryl migration is lower in energy than for methyl migration. researchgate.net

Another key reaction is the oxidation of the thioether group. The sulfur atom can be selectively oxidized to a sulfoxide and further to a sulfone without affecting the rest of the molecule, using appropriate oxidizing agents. This transformation is highly regioselective for the sulfur atom due to its high nucleophilicity. Kinetic studies on aryl thioethers show that electron-donating groups on the ring can slightly increase the rate of oxidation. acs.org

Stereoselectivity

The carbonyl group of this compound is prochiral, meaning it can be converted into a chiral center. bham.ac.uk The most significant stereoselective transformation is the reduction of the ketone to a secondary alcohol, 1-(4'-(n-pentylthio)phenyl)ethanol, which contains a new stereocenter.

Using achiral reducing agents like sodium borohydride would result in a racemic mixture of the (R)- and (S)-enantiomers. researchgate.net However, the use of chiral reducing agents or catalysts can achieve high stereoselectivity, yielding one enantiomer in excess. This is a common strategy in modern organic synthesis. For example, enzymatic reductions using ketoreductases (KREDs) are known to reduce substituted acetophenones with high enantioselectivity. rsc.org Studies on various acetophenone derivatives have shown that the electronic nature of the para-substituent can influence both the reaction rate and the degree of enantioselectivity. rsc.org Similarly, chiral metal complexes, such as those derived from ruthenium or rhodium, are effective catalysts for the asymmetric transfer hydrogenation of ketones to produce chiral alcohols. bham.ac.uk The reduction of this compound can be directed to yield either the (R)- or (S)-alcohol with high enantiomeric excess by selecting the appropriate chiral catalyst. organic-chemistry.org

Detailed Mechanistic Studies of Key Reactions using Computational and Experimental Approaches

The mechanisms of the key reactions involving this compound can be understood through a combination of experimental kinetic studies and computational modeling, often using Density Functional Theory (DFT). elsevier.espearson.com While specific studies on this exact molecule are limited, extensive research on analogous aryl thioethers and substituted acetophenones provides deep mechanistic insights.

Oxidation of the Thioether

The oxidation of aryl thioethers to sulfoxides and sulfones is a fundamental reaction. Kinetic studies have shown that this reaction is sensitive to the electronic properties of the substituents on the aromatic ring. acs.org A plausible mechanism for oxidation by an oxidant like hydrogen peroxide involves the nucleophilic attack of the sulfur atom on the oxidant. researchgate.net

Computational studies on the oxidation of thioanisole (B89551) (a close analog) have helped to elucidate the transition states and intermediates. These studies support a mechanism where the sulfur atom attacks the electrophilic oxygen of the oxidizing agent. The presence of an electron-donating group, such as the n-pentylthio group itself (relative to hydrogen), can increase the electron density on the sulfur, potentially accelerating the rate of oxidation. acs.org

Baeyer-Villiger Oxidation

The mechanism of the Baeyer-Villiger oxidation of acetophenones has been extensively studied using computational methods. researchgate.net The reaction proceeds via a two-step mechanism:

Nucleophilic addition of the peroxy acid to the protonated carbonyl group to form a tetrahedral intermediate, known as the Criegee intermediate. beilstein-journals.org

Concerted migration of a group (in this case, the 4-(n-pentylthio)phenyl group) from the carbon to the adjacent oxygen atom, with the simultaneous cleavage of the O-O bond. beilstein-journals.org

DFT calculations have shown that the migratory aptitude of the phenyl group is significantly greater than that of the methyl group, explaining the observed regioselectivity. researchgate.net Furthermore, these studies have investigated the effect of substituents on the phenyl ring. Electron-donating substituents, such as the n-pentylthio group, are found to have a pronounced activating effect on the migration step, stabilizing the positive charge that develops on the migrating carbon in the transition state. researchgate.net This can, in some cases, change the rate-determining step of the reaction from the initial addition to the final migration step. researchgate.net

| Reaction | Key Mechanistic Feature | Investigated by | Findings for Analogous Systems |

| Thioether Oxidation | Nucleophilic attack of sulfur on oxidant | Kinetics, Computational (DFT) | Rate is influenced by electronic effects of aryl substituents. acs.org |

| Baeyer-Villiger Oxidation | Criegee intermediate formation and aryl migration | Computational (DFT) | Phenyl group migration is favored over methyl. Electron-donating groups accelerate the migration step. researchgate.net |

| Electrophilic Aromatic Substitution | Formation of a resonance-stabilized sigma complex | Computational (DFT), Experimental | Activating groups (-SR) stabilize the intermediate for ortho and para attack, while deactivating groups (-COR) favor meta attack. pressbooks.publongdom.org |

This table summarizes key mechanistic insights for reactions relevant to this compound based on studies of analogous chemical systems.

Electrophilic Aromatic Substitution

The mechanism of EAS involves the formation of a π-complex between the electrophile and the aromatic ring, which then proceeds to a more stable σ-complex (arenium ion). rsc.org The stability of this σ-complex determines the regiochemical outcome. Computational studies have mapped the potential energy surfaces for the attack of electrophiles at different positions of substituted benzenes. For a molecule like this compound, the σ-complex resulting from attack at the 3' position is significantly stabilized by resonance involving the lone pairs of the sulfur atom. This stabilization far outweighs the destabilizing inductive effect of the acetyl group, providing a clear rationale for the observed regioselectivity. longdom.org

Molecular Design Principles and Structure Property Relationships for 4 N Pentylthio Acetophenone Derivatives

Impact of Alkylthio Chain Length and Branching on Molecular Conformation and Electronic Characteristics

Longer and more flexible alkyl chains can influence the solubility, thermal properties, and charge-carrier mobility of organic semiconductor materials. While specific studies on 4'-(n-Pentylthio)acetophenone are limited, research on other alkylthio-substituted aromatic compounds has shown that increasing the alkyl chain length can impact crystal packing and thin-film morphology. For instance, in a series of symmetric 4-alkylphenyl derivatives of capes.gov.brbenzothieno[3,2-b]benzothiophene, variations in the alkyl chain length were found to primarily affect thermal stability, absorption spectra in thin films, and phase behavior.

Branching in the alkyl chain would be expected to have an even more pronounced effect on molecular conformation. Introducing steric bulk closer to the thioether linkage would likely disrupt the planarity of the molecule to a greater extent than a linear chain. This can have significant consequences for the electronic conjugation between the sulfur atom's lone pairs and the aromatic ring's π-system. A disruption in this conjugation would alter the electronic properties, potentially affecting the molecule's absorption and emission spectra, as well as its reactivity.

The electronic characteristics are also modulated by the inductive and resonance effects of the alkylthio group. The sulfur atom is more polarizable than a carbon or oxygen atom, which can influence intermolecular interactions. The alkyl group itself is electron-donating through an inductive effect, which can subtly modulate the electron density of the aromatic ring.

Substituent Effects on the Aromatic Ring and Their Influence on Molecular Properties

The introduction of additional substituents onto the aromatic ring of this compound provides a powerful tool for fine-tuning its molecular properties. These substituents can exert their influence through a combination of inductive and resonance effects, altering the electron density distribution within the molecule and thereby affecting its reactivity, spectroscopic behavior, and potential for intermolecular interactions.

Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The nature of the substituent dictates how it modifies the electronic landscape of the aromatic ring.

Electron-Donating Groups (EDGs): Groups such as alkoxy (-OR), amino (-NR₂), and alkyl groups increase the electron density of the aromatic ring. This activation of the ring makes it more susceptible to electrophilic aromatic substitution. In the context of this compound, an EDG would enhance the electron-donating character of the entire substituted phenyl ring. This could lead to a red-shift (a shift to longer wavelengths) in its UV-Vis absorption spectrum.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups decrease the electron density of the aromatic ring. This deactivation makes the ring less reactive towards electrophilic substitution. An EWG on the acetophenone (B1666503) ring would pull electron density away from the sulfur atom and the rest of the molecule. This would likely result in a blue-shift (a shift to shorter wavelengths) in the UV-Vis spectrum and could also influence the acidity of adjacent protons.

The position of the substituent on the aromatic ring is also critical. Substituents at the ortho, meta, or para positions relative to the acetyl group will have different impacts on the molecule's properties due to the interplay of inductive and resonance effects. For example, a substituent at the para-position will have the strongest resonance effect, while a substituent at the meta-position will exert its influence primarily through an inductive effect.

Rational Molecular Design Strategies for Tailoring Specific Electronic or Structural Features

The deliberate and strategic modification of the this compound scaffold allows for the tailoring of its properties for specific applications. Rational molecular design leverages an understanding of structure-property relationships to create new derivatives with desired electronic, structural, or functional characteristics.

Predictive Modeling and Computational Protocols in Design

Computational chemistry has become an indispensable tool in the rational design of molecules. Techniques such as Density Functional Theory (DFT) can be employed to predict the geometric and electronic structures of hypothetical this compound derivatives before their synthesis. These computational models can provide insights into:

Molecular Geometries: Predicting bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional shape.

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the electronic absorption spectra and reactivity.

Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the characterization of newly synthesized compounds.

By systematically varying substituents or modifying the alkyl chain in silico, researchers can screen a large number of potential derivatives and prioritize the most promising candidates for synthesis, thereby saving significant time and resources.

Exploration of Isomeric and Analogous Frameworks

Beyond simple substitution, the exploration of isomers and analogs of this compound can lead to compounds with novel properties. This can involve:

Positional Isomers: Moving the n-pentylthio and acetyl groups to different positions on the aromatic ring (e.g., 2'- or 3'-(n-Pentylthio)acetophenone) would significantly alter the molecule's steric and electronic properties.

Structural Isomers of the Alkyl Chain: Replacing the n-pentyl group with a branched isomer, such as an isopentyl or neopentyl group, would introduce different steric profiles, affecting how the molecules pack in the solid state and their conformational flexibility.

Correlation between Molecular Structure and Distinct Spectroscopic Signatures

The spectroscopic properties of this compound and its derivatives are directly linked to their molecular structure. Techniques such as NMR, IR, and UV-Vis spectroscopy provide valuable information about the connectivity of atoms, the types of functional groups present, and the electronic transitions within the molecule.

| Spectroscopic Data for 4'-(Benzylthio)acetophenone | |

| ¹H-NMR (300 MHz, CDCl₃, ppm) | 7.82 (2H, doublet, J=8.3 Hz), 7.30 (7H, multiplets), 4.20 (2H, singlet), 2.53 (3H, singlet) |

| ¹³C-NMR (75.5 MHz, CDCl₃, ppm) | 198.61, 144.65, 136.64, 134.53, 129.17, 129.12, 127.95, 127.24, 37.52, 26.89 |

| IR (KBr pellet, cm⁻¹) | 2922, 1677, 1583, 1384, 1359, 1266, 1186, 1098, 817, 722, 695 |

¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the acetyl group, and the protons of the n-pentyl chain. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the presence of both the electron-withdrawing acetyl group and the electron-donating thioether linkage.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shift of the carbonyl carbon would be particularly informative, as it is sensitive to the electronic effects of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically in the region of 1670-1690 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the alkyl chain, and C-S stretching vibrations.

UV-Vis Spectroscopy: The electronic absorption spectrum would be influenced by the π-conjugated system of the molecule. The position of the absorption maximum (λmax) would be sensitive to the nature of any additional substituents on the aromatic ring, as discussed in section 6.2.

Design of Hybrid Molecular Architectures Incorporating this compound Scaffolds

The this compound scaffold can serve as a building block for the construction of more complex, hybrid molecular architectures. This approach, often utilized in medicinal chemistry and materials science, involves covalently linking the acetophenone derivative to other molecular fragments to create new molecules with combined or enhanced properties.

For example, the acetyl group can serve as a synthetic handle for further chemical transformations. It can be converted into other functional groups, such as an oxime or a hydrazone, which can then be used to link the this compound core to other pharmacophores or functional moieties. This strategy of molecular hybridization aims to create bifunctional molecules that can interact with multiple biological targets or exhibit unique photophysical properties.

In the context of materials science, the this compound unit could be incorporated into larger conjugated systems, such as polymers or dendrimers. The presence of the sulfur atom and the flexible alkyl chain could influence the self-assembly and charge-transport properties of these materials, making them potentially useful in organic electronics. The design of such hybrid architectures allows for a high degree of control over the final properties of the material, enabling the development of new functional materials with tailored characteristics.

Potential Research Avenues in Advanced Materials Science for 4 N Pentylthio Acetophenone Based Compounds

Investigation as Components in Functional Organic Materials

Functional organic materials are a cornerstone of modern technology, with applications ranging from electronics to energy. wiley.comchemrxiv.org The development of new organic molecules with tailored properties is a continuous pursuit in materials science. Compounds based on 4'-(n-pentylthio)acetophenone could contribute to this field by serving as versatile building blocks. The presence of the sulfur atom in the thioether linkage can influence the electronic properties and intermolecular interactions of the molecule, potentially leading to materials with unique charge transport or photophysical characteristics. deliuslab.com Researchers may explore the synthesis of oligomers and polymers incorporating the this compound moiety to create materials with tunable properties for specific applications.

Integration into Organic Electronics and Optoelectronic Devices

Organic electronics and optoelectronics represent a rapidly growing field focused on the use of carbon-based materials in electronic devices like light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs). diva-portal.orgftmc.ltrwth-aachen.de The performance of these devices is highly dependent on the molecular structure and properties of the organic materials used. researchgate.netsigmaaldrich.com

The this compound scaffold could be a valuable component in the design of new materials for these applications. The aromatic ketone portion of the molecule can act as an electron-accepting unit, while the thioether and pentyl groups can be modified to fine-tune the material's solubility, morphology, and electronic energy levels. For instance, by incorporating this unit into larger conjugated systems, it might be possible to develop new organic semiconductors with desirable charge transport properties. The thioether linkage, in particular, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge injection and transport in organic electronic devices.

Exploration in Liquid Crystal Chemistry as Mesogenic Building Blocks

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies. The shape and polarity of a molecule are key factors in determining its ability to form liquid crystalline phases (mesophases). Molecules that exhibit this behavior are known as mesogens. jmchemsci.com